MD-224

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MD-224 es un degradador de moléculas pequeñas de minuto doble murino 2 (MDM2) altamente potente y eficaz, basado en el concepto de quimera de direccionamiento de proteólisis (PROTAC) . Este compuesto ha mostrado una promesa significativa en la inducción de la degradación rápida de MDM2, un inhibidor celular endógeno primario del supresor tumoral p53, lo que lo convierte en un objetivo atractivo para la terapia del cáncer .

Mecanismo De Acción

MD-224 ejerce sus efectos induciendo la degradación rápida de MDM2, aliviando así la inhibición del supresor tumoral p53 . Esto conduce a la activación de p53, que luego puede iniciar la transcripción de genes involucrados en el arresto del ciclo celular y la apoptosis . Los objetivos moleculares involucrados incluyen los ligandos para Cereblon y MDM2, que facilitan el proceso de degradación .

Análisis Bioquímico

Biochemical Properties

MD-224 effectively induces rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells . It interacts with the MDM2 protein, a primary endogenous cellular inhibitor of the tumor suppressor p53 . The interaction between this compound and MDM2 leads to the degradation of MDM2, thus allowing the p53 protein to exert its tumor suppressor effects .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human leukemia cells, this compound induces rapid degradation of MDM2 and concurrently accumulation of p53 protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the MDM2 protein . This binding leads to the degradation of MDM2, thus freeing the p53 protein to perform its role as a tumor suppressor . The degradation of MDM2 and the subsequent increase in p53 levels result in the inhibition of cell growth and induction of apoptosis in p53 wild-type leukemia cells .

Temporal Effects in Laboratory Settings

This compound shows a change in its effects over time in laboratory settings. A single dose of this compound effectively induces MDM2 degradation and p53 activation in the RS4;11 leukemia xenograft tissue with the effect persisting for more than 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg administered intravenously every other day for 3 weeks in RS4;11 leukemia xenograft mouse models, this compound showed complete tumor regression and did not cause weight loss or other signs of toxicity .

Metabolic Pathways

It is known that this compound interacts with the MDM2 protein, which plays a crucial role in the regulation of the p53 tumor suppressor .

Transport and Distribution

Given its ability to induce rapid degradation of MDM2 in human leukemia cells, it can be inferred that this compound is able to reach and interact with its target proteins effectively .

Subcellular Localization

Given its interaction with the MDM2 protein, it is likely that this compound localizes to the same subcellular compartments as MDM2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MD-224 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de ligandos para Cereblon y MDM2 . La ruta sintética típicamente implica el uso de la química click, específicamente la cicloadición azida-alquino catalizada por cobre (CuAAC), para unir los dos ligandos . Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final.

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio, pero optimizada para la eficiencia y la escalabilidad. Esto incluye el uso de reactores automatizados y sistemas de purificación para garantizar la calidad y el rendimiento consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

MD-224 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de degradación: Induce la degradación rápida de MDM2 a concentraciones inferiores a 1 nanomolar en células de leucemia humana.

Reacciones de cicloadición: Utiliza la cicloadición azida-alquino catalizada por cobre (CuAAC) para su síntesis.

Reactivos y condiciones comunes

Productos principales

El producto principal de estas reacciones es el propio this compound, que es un degradador de MDM2 altamente potente .

Aplicaciones Científicas De Investigación

MD-224 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Utilizado para estudiar la degradación de MDM2 y sus efectos sobre la supresión tumoral a través de la activación de p53.

Desarrollo de fármacos: Sirve como compuesto principal para desarrollar nuevos agentes anticancerígenos que se dirigen a MDM2.

Estudios biológicos: Ayuda a comprender el papel de MDM2 en los procesos celulares y su interacción con p53.

Comparación Con Compuestos Similares

Compuestos similares

MI-1061: Otro inhibidor de MDM2 utilizado en el diseño de degradadores de MDM2.

Talidomida y Lenalidomida: Utilizado en el diseño de los degradadores de MDM2 iniciales.

Unicidad de MD-224

This compound es único en su alta potencia y eficacia como degradador de MDM2. Logra una degradación rápida de MDM2 a concentraciones inferiores a 1 nanomolar, que es significativamente más baja que otros compuestos similares . Además, this compound ha mostrado una regresión tumoral completa y duradera in vivo, lo que lo convierte en un candidato prometedor para su desarrollo posterior como agente anticancerígeno .

Propiedades

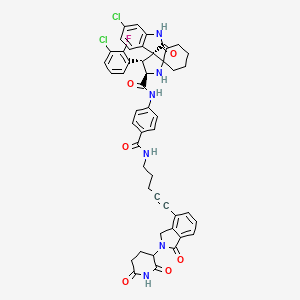

InChI |

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGNYFOIDAVMHY-MPKOGUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H43Cl2FN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MD-224?

A1: this compound is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, this compound facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []

Q2: How potent is this compound compared to other MDM2 inhibitors?

A2: this compound exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []

Q3: What is the significance of this compound’s in vivo activity?

A3: this compound has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, this compound successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of this compound as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []

Q4: What are the structural components of this compound and how do they relate to its activity?

A4: While the specific structural details of this compound are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []

- An MDM2-binding moiety: This portion of this compound likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []

- An E3 ligase ligand: The research suggests that this compound utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.